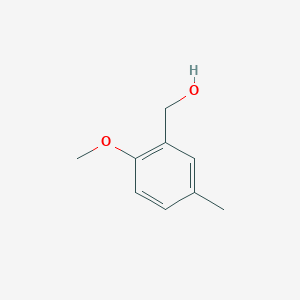

(2-Methoxy-5-methylphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

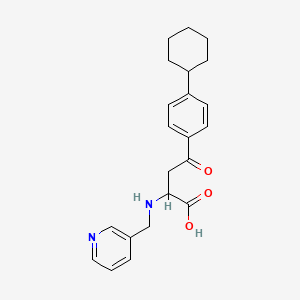

(2-Methoxy-5-methylphenyl)methanol is a chemical compound that is part of a broader class of organic molecules which include methoxy and methyl groups attached to a phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds and their reactions with methanol are discussed, which can provide insights into the behavior and properties of (2-Methoxy-5-methylphenyl)methanol.

Synthesis Analysis

The synthesis of related compounds involves reactions with methanol. For instance, the reaction of alkenediazonium salts with methanol can lead to rearranged products such as 9-methoxyphenanthrene, as seen in the study of the methanolysis of 2,2(2′,2″-biphenylylene)ethene-1-diazonium hexachloroantimonate . This suggests that methanol can act as a nucleophile and participate in rearrangement reactions, which could be relevant for the synthesis of (2-Methoxy-5-methylphenyl)methanol.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Methoxy-5-methylphenyl)methanol has been characterized using various techniques such as X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods . These studies can provide a detailed understanding of the molecular geometry, electronic structure, and potential intramolecular interactions, which are crucial for predicting the behavior of (2-Methoxy-5-methylphenyl)methanol.

Chemical Reactions Analysis

Chemical reactions involving methoxyphenyl compounds can be complex. For example, the formation of methoxymethanol from CO hydrogenation indicates that methoxy groups can participate in radical recombination reactions . This knowledge can be applied to predict the reactivity of (2-Methoxy-5-methylphenyl)methanol in various chemical environments, especially in the presence of radicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonds in (4-Methoxyphenyl)diphenylmethanol leads to the formation of specific crystalline patterns . Such hydrogen bonding capabilities are important to consider for (2-Methoxy-5-methylphenyl)methanol, as they can affect solubility, boiling point, and other physical properties.

Scientific Research Applications

Catalysis and Chemical Reactions

(2-Methoxy-5-methylphenyl)methanol is involved in catalysis and chemical synthesis processes. For instance, the compound plays a role in the aromatization of methanol and methylation of benzene over catalysts, demonstrating its utility in enhancing the formation of aromatics such as benzene, toluene, xylene, and C9+ aromatics through methanol activation and ethylene reactions (Barthos, Bánsági, Süli Zakar, & Solymosi, 2007). Additionally, its role in the synthesis of 5-methoxylated 3-pyrrolin-2-ones suggests its application in preparing agrochemicals or medicinal compounds, highlighting its versatility in organic synthesis (Ghelfi, Stevens, Laureyn, Meenen, Rogge, Buyck, Nikitin, Grandi, Libertini, Pagnoni, & Schenetti, 2003).

Surface Science and Material Chemistry

Studies on surface sites of metal oxide catalysts via methanol adsorption and desorption indicate the importance of (2-Methoxy-5-methylphenyl)methanol in understanding the nature of surface sites on ceria nanocrystals, which could be fundamental in catalysis and nanomaterials research (Wu, Li, Mullins, & Overbury, 2012).

Chemosensors and Environmental Monitoring

The compound’s utility extends to the development of chemosensors for detecting metal ions. For example, a phenyl thiadiazole-based Schiff base receptor incorporating (2-Methoxy-5-methylphenyl)methanol moiety has been designed for the selective and sensitive detection of Al3+ ions, offering potential applications in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).

Photochemistry and Solar Energy Conversion

The photo-oxidation of methanol to methyl formate on TiO2 highlights (2-Methoxy-5-methylphenyl)methanol's relevance in photochemistry, suggesting its role in the photochemical conversion processes that could be essential for solar energy utilization and conversion technologies (Phillips, Jensen, Baron, Li, & Friend, 2013).

Safety and Hazards

The safety information for “(2-Methoxy-5-methylphenyl)methanol” indicates that it may cause skin irritation (H315), may cause an allergic skin reaction (H317), and may cause serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333 + P313) or if eye irritation persists (P337 + P313) .

properties

IUPAC Name |

(2-methoxy-5-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5,10H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXLJEUQPBGPAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-5-methylphenyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)

![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)

![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)